molecular formula C10H11N B3383344 3-Isopropylbenzonitrile CAS No. 40751-59-5

3-Isopropylbenzonitrile

Cat. No. B3383344
M. Wt: 145.2 g/mol
InChI Key: LWYFMTMRWRGREZ-UHFFFAOYSA-N
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Patent
US08354418B2

Procedure details

5.15 g (25.87 mmol) m-bromo-isopropyl-benzene and 2.69 g (30.04 mmol) copper cyanide are stirred in 2.50 ml of pyridine for 24 hours at 180° C. Then 15 ml of water, 15 ml of toluene and 15 ml conc. ammonia solution are added, then the mixture is extracted. The organic phase is dried and evaporated to dryness.
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:8]([CH3:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1.[Cu](C#N)[C:12]#[N:13].O.N>N1C=CC=CC=1.C1(C)C=CC=CC=1>[CH:8]([C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[C:12]#[N:13])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
5.15 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(C)C
Name
Quantity
2.69 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
2.5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
15 mL
Type
reactant
Smiles
N
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
Smiles
C(C)(C)C=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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